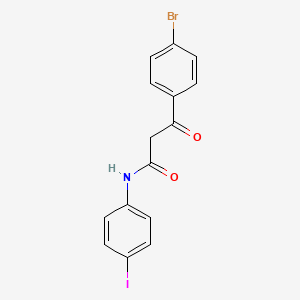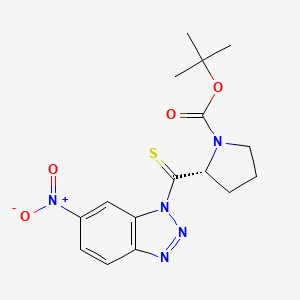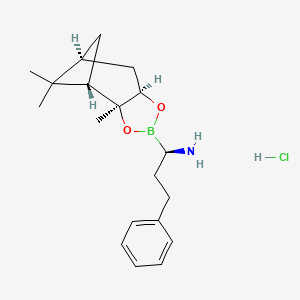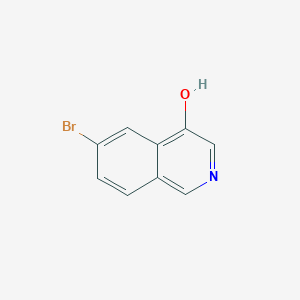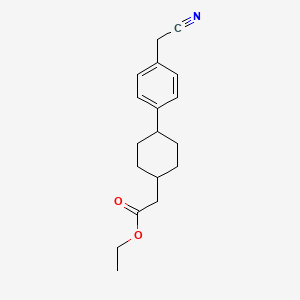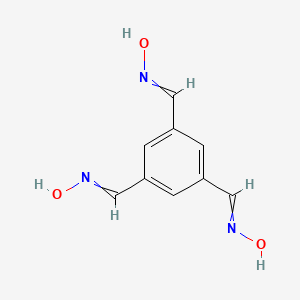
N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine
Overview
Description
N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine, also known as BTM-0, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a trihydroxylamine derivative that has been synthesized through various methods and has shown promising results in various research fields. In
Mechanism of Action
N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine acts as a metalloprotease inhibitor by binding to the active site of the enzyme and preventing its activity. It has been shown to inhibit the activity of various metalloproteases, including matrix metalloproteinase-2, which is involved in tumor invasion and metastasis. This compound also exhibits antioxidant properties by scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of metalloproteases, which are involved in various physiological processes, including tissue remodeling, inflammation, and cancer progression. This compound has also been found to have antioxidant properties and has been studied for its potential applications in neuroprotection.
Advantages and Limitations for Lab Experiments
N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine has several advantages for lab experiments, including its high purity and yield, and its potent inhibitory activity against metalloproteases. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several future directions for the study of N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine. One potential direction is to further explore its potential applications in cancer therapy, particularly in the inhibition of tumor invasion and metastasis. Another direction is to investigate its potential applications in neuroprotection, particularly in the prevention of oxidative damage. Additionally, further studies are needed to determine the optimal dosage and administration of this compound and to assess its potential toxicity in vivo.
In conclusion, this compound is a promising compound that has shown potent inhibitory activity against metalloproteases and antioxidant properties. Its potential applications in scientific research are vast, and further studies are needed to fully explore its therapeutic potential.
Scientific Research Applications
N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of metalloproteases, which are enzymes that are involved in various physiological processes, including tissue remodeling, inflammation, and cancer progression. This compound has also been shown to inhibit the activity of matrix metalloproteinase-2, which is involved in tumor invasion and metastasis. In addition, this compound has been found to have antioxidant properties and has been studied for its potential applications in neuroprotection.
properties
IUPAC Name |
N-[[3,5-bis(hydroxyiminomethyl)phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c13-10-4-7-1-8(5-11-14)3-9(2-7)6-12-15/h1-6,13-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLSTTKRJNPHIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C=NO)C=NO)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70722520 | |
| Record name | N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67002-21-5 | |
| Record name | N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




